molecular formula C13H20O3 B12421818 (Rac)-trans Jasmonic acid-d3

(Rac)-trans Jasmonic acid-d3

Cat. No.: B12421818
M. Wt: 227.31 g/mol
InChI Key: GEWDNTWNSAZUDX-WKJAJORKSA-N
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Description

(Rac)-trans Jasmonic acid-d3 is a deuterium-labeled isotopologue of jasmonic acid (JA), a plant hormone central to regulating stress responses, growth, and developmental processes such as senescence, fruit ripening, and defense mechanisms . The compound features three deuterium atoms (d3) substituted at specific positions in the JA backbone, typically used as an internal standard in mass spectrometry-based quantification to track endogenous JA levels in plant tissues . The "Rac-trans" designation indicates a racemic mixture of trans-isomers, ensuring broad applicability in analytical workflows. Unlike bioactive JA derivatives, (Rac)-trans Jasmonic acid-d3 is metabolically inert, making it ideal for distinguishing exogenous applications from endogenous JA pools in experimental settings.

Properties

Molecular Formula

C13H20O3

Molecular Weight

227.31 g/mol

IUPAC Name

methyl 2-[(1R,2R)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11-/m1/s1/i1D3

InChI Key

GEWDNTWNSAZUDX-WKJAJORKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)OC

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-trans Jasmonic acid-d3 typically involves the incorporation of deuterium into the jasmonic acid molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in jasmonic acid with deuterium atoms using deuterated reagents under specific reaction conditions.

    Deuterated Precursors: Another approach is to use deuterated precursors in the synthesis of jasmonic acid, ensuring that the final product contains deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of (Rac)-trans Jasmonic acid-d3 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium into the jasmonic acid molecule.

Chemical Reactions Analysis

Types of Reactions

(Rac)-trans Jasmonic acid-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to jasmonic acid derivatives through oxidation reactions.

    Reduction: Reduction of jasmonic acid to its corresponding alcohol.

    Substitution: Substitution reactions where functional groups on the jasmonic acid molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various jasmonic acid derivatives, such as methyl jasmonate and jasmonic acid conjugates, which have distinct biological activities and applications.

Scientific Research Applications

(Rac)-trans Jasmonic acid-d3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of jasmonic acid.

    Biology: Helps in studying the role of jasmonic acid in plant growth, development, and stress responses.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the fragrance industry due to its role as a constituent of essential oils.

Mechanism of Action

The mechanism of action of (Rac)-trans Jasmonic acid-d3 involves its interaction with specific molecular targets and pathways in plants. Jasmonic acid and its derivatives bind to receptors and activate signaling pathways that regulate gene expression, leading to various physiological responses. These pathways include:

    Jasmonate Signaling Pathway: Involves the perception of jasmonic acid by receptors, leading to the activation of transcription factors and the expression of jasmonate-responsive genes.

    Crosstalk with Other Hormones: Jasmonic acid interacts with other plant hormones, such as salicylic acid and ethylene, to modulate plant responses to biotic and abiotic stresses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between (Rac)-trans Jasmonic acid-d3 and structurally or functionally related compounds:

Compound Structure Functional Role Applications Key Research Findings
Jasmonic Acid (JA) Cyclopentanone backbone derived from linolenic acid via β-oxidation Endogenous signaling molecule for stress responses, growth, and defense Studying plant-pathogen interactions, gene regulation Activates MYC2 transcription factors, upregulates defense genes, represses photosynthesis
(Rac)-trans Jasmonic acid-d3 Deuterated JA with three D atoms at specific positions Stable isotope internal standard for JA quantification LC-MS/MS analysis, metabolic tracking Enables precise measurement of JA in complex matrices without isotopic interference
Methyl Jasmonate (MeJA) Methyl ester of JA Volatile signaling compound for systemic defense responses Inducing secondary metabolite production (e.g., paclitaxel in Taxus ) Enhances anthocyanin and terpene accumulation in crops
Prohydrojasmon (PDJ) Synthetic analog with saturated side chain Plant growth regulator mimicking JA effects Improving fruit coloration, shelf life in apples, grapes Increases anthocyanin by 30–50% in apples; non-toxic alternative to ethylene
Dihydrojasmonic Acid Salts Hydrogenated JA backbone with improved water solubility Induced Systemic Resistance (ISR) activator Agricultural formulations for stress tolerance Soluble salts overcome formulation challenges of hydrophobic JA derivatives

Key Differentiators

  • Deuterium Labeling: Unlike endogenous JA or MeJA, (Rac)-trans Jasmonic acid-d3’s deuterium substitution (d3) enables discrimination from natural JA in mass spectrometry, avoiding signal overlap . In contrast, JA-d5 (deuterated at five positions) is another isotopic standard but may differ in chromatographic retention .
  • Bioactivity: PDJ and dihydrojasmonic acid salts retain bioactivity, whereas (Rac)-trans Jasmonic acid-d3 is non-functional, serving purely as a analytical tool .
  • Solubility : JA and MeJA are lipophilic, limiting their application in aqueous systems. Dihydrojasmonic acid salts address this via enhanced water solubility, while (Rac)-trans Jasmonic acid-d3 is typically used in solvent-based extraction .

Mechanistic and Evolutionary Insights

  • Cross-Species Signaling: JA shares structural homology with prostaglandin E2, enabling cross-reactivity in human EP2 receptors (Δ binding energy = -8.65 kcal/mol ).
  • Conserved Pathways : JA signaling mechanisms are conserved across plants, with Taxus and Arabidopsis sharing homologous genes (e.g., COI1, JAZ ). Deuterated JA aids in mapping these pathways without perturbing native signaling.

Q & A

Q. How can researchers ethically validate the ecological impact of deuterated jasmonates in field studies?

  • Methodological Answer : Conduct small-scale field trials with containment protocols to prevent environmental release. Monitor soil and groundwater for residual deuterated compounds using targeted metabolomics. Obtain institutional review board (IRB) approval for studies involving non-model ecosystems .

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